Fmoc-asn(trt)-opfp

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

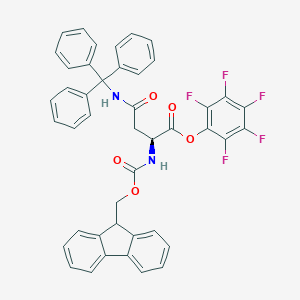

Structure

2D Structure

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSONQVIVMGOLBG-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568890 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-64-8 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-Ã?-trityl-L-asparagin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Asn(Trt)-OPfp: Enhancing Purity and Efficiency in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Nα-Fmoc-Nγ-trityl-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Trt)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). We will explore the underlying chemical challenges associated with incorporating asparagine into peptide sequences and detail how the unique structure of this reagent overcomes these difficulties. This document includes a comparative analysis of coupling methods, a detailed experimental protocol, and workflow diagrams to illustrate its application.

The Asparagine Problem in Peptide Synthesis

The incorporation of asparagine (Asn) is a well-known challenge in Fmoc-based solid-phase peptide synthesis. During the carboxyl group activation step, the side chain amide of an unprotected or inadequately protected asparagine can undergo an irreversible dehydration reaction.[1] This side reaction, particularly prevalent when using carbodiimide reagents like DCC or DIC, results in the formation of a β-cyanoalanine residue, introducing a significant and often difficult-to-remove impurity (mass difference of -18 Da) into the final peptide product.[1]

Furthermore, asparagine-containing sequences can be susceptible to aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to a mixture of native α-aspartyl peptides and undesirable β-aspartyl iso-peptides, often with racemization. While this compound primarily addresses the dehydration issue, the use of a bulky side-chain protecting group is a key strategy in mitigating multiple side reactions.

The Role and Mechanism of this compound

This compound is a specially designed amino acid derivative that solves the asparagine problem through a dual-strategy approach: side-chain protection and pre-activation.

-

Trityl (Trt) Side-Chain Protection : The bulky trityl (Trt) group is attached to the side chain amide nitrogen of asparagine. This group provides powerful steric hindrance, effectively shielding the amide from reacting with coupling agents and preventing the dehydration side reaction.[2] An additional benefit is that the Trt group significantly improves the solubility of the asparagine derivative in common SPPS solvents like DMF and NMP, leading to more efficient and reliable coupling.[2][3]

-

Pentafluorophenyl (OPfp) Ester Activation : The carboxyl group of the amino acid is pre-activated as a pentafluorophenyl ester. PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[4] This makes the pentafluorophenol an excellent leaving group, promoting rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain.[4] By using a stable, pre-activated building block, the need for in-situ coupling reagents is eliminated, which in turn reduces potential side reactions and simplifies the synthesis process.

This combination ensures a clean, rapid, and high-yielding incorporation of asparagine into the peptide sequence.

Quantitative Data and Method Comparison

The primary advantage of this compound is the significant reduction in side products compared to traditional methods. While direct comparative studies are limited, the performance can be inferred from analyses of different coupling strategies. A study investigating asparagine coupling found that using unprotected Fmoc-Asn-OH with DCC/HOBt activation resulted in varying amounts of β-cyanoalanine formation, whereas using a side-chain protected derivative or a pre-activated OPfp ester yielded a homogeneous peptide.[1]

The following table summarizes the expected performance of various asparagine coupling methods under standard SPPS conditions.

| Coupling Method | Reagents | Typical Coupling Time | Expected Purity & Yield | Key Remarks |

| Pre-activated Ester | This compound | 15 - 60 min | Very High (>99% efficiency) | Method of choice. Eliminates the need for a separate coupling reagent, minimizing side reactions. Rapid and efficient.[1][4] |

| In-situ Aminium Salt | Fmoc-Asn(Trt)-OH + HBTU/HATU | 30 - 60 min | High (>99% efficiency) | A robust and common alternative. The Trt group prevents dehydration, while HBTU/HATU provides efficient activation. |

| In-situ Phosphonium Salt | Fmoc-Asn(Trt)-OH + PyBOP | 30 - 60 min | High (>98% efficiency) | Effective method that avoids byproducts associated with BOP (e.g., HMPA). Low risk of racemization. |

| In-situ Carbodiimide | Fmoc-Asn(Trt)-OH + DIC/HOBt | 60 - 120 min | Good to High (95-98% efficiency) | Slower than aminium/phosphonium methods but generally effective. The Trt group is essential to prevent dehydration. |

| Carbodiimide (Unprotected) | Fmoc-Asn-OH + DIC/DCC | 60 - 120 min | Low to Moderate | Not recommended. High risk of significant β-cyanoalanine formation due to side-chain dehydration during activation.[1] |

Disclaimer: The quantitative data presented represents typical outcomes compiled from general knowledge of SPPS and related studies. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following is a detailed protocol for the manual coupling of this compound in a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound (3 to 5 equivalents; 0.3-0.5 mmol)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (3 to 5 equivalents)

-

Manual SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

Protocol Steps

-

Resin Preparation :

-

Ensure the peptide-resin from the previous cycle has been fully deprotected (free amine present) and thoroughly washed with DMF.

-

Swell the resin in DMF for at least 30 minutes before coupling.

-

-

Preparation of Coupling Solution :

-

In a separate vial, dissolve this compound (3 eq., ~229 mg for 0.1 mmol scale) in 2-3 mL of DMF.

-

(Optional) To further catalyze the reaction, HOBt (3 eq., ~46 mg) can be added to this solution. Agitate until fully dissolved.

-

-

Coupling Reaction :

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the this compound solution to the resin.

-

Agitate the mixture gently using a shaker or inert gas bubbling at room temperature for 15 to 60 minutes. Longer times (up to 2 hours) may be required for difficult sequences.

-

-

Washing :

-

After the coupling period, drain the reaction solution from the vessel.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

3x with DMF

-

3x with DCM

-

3x with DMF

-

-

-

Monitoring the Coupling (Optional but Recommended) :

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads.

-

A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and a complete coupling reaction.

-

If the test is positive (beads turn blue/purple), a recoupling step may be necessary. Repeat steps 3 and 4.

-

-

Proceed to Next Cycle :

-

Once coupling is complete and confirmed, proceed with the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) to prepare for the addition of the next amino acid.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical logic and experimental workflow associated with the use of this compound.

Caption: Chemical logic of asparagine side reaction and its prevention by Trt protection.

Caption: Standard SPPS workflow cycle for coupling this compound.

References

An In-depth Technical Guide to Fmoc-Asn(Trt)-OPfp: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Trt)-OPfp). This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of asparagine residues while minimizing common side reactions. This document details its physicochemical characteristics, provides established experimental protocols for its use, and illustrates its role in the synthesis of peptides for research and therapeutic development.

Chemical Properties and Structure

This compound is a derivative of the amino acid asparagine, strategically modified with three key chemical moieties to facilitate its use in peptide synthesis. The α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The side-chain amide of asparagine is protected by an acid-labile trityl (Trt) group to prevent dehydration and other side reactions during peptide chain elongation. Finally, the carboxyl group is activated as a pentafluorophenyl (Pfp) ester, which enhances its reactivity for efficient peptide bond formation.

Physicochemical Properties

Quantitative experimental data for this compound is not consistently available in the public domain. The following tables summarize the available data for the target compound and its closely related precursor, Fmoc-Asn(Trt)-OH, for reference.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132388-64-8 | [1][2][3] |

| Molecular Formula | C₄₄H₃₁F₅N₂O₅ | [1][3] |

| Molecular Weight | 762.72 g/mol | [2][3] |

| Appearance | White to off-white powder | [4] |

| Storage | Store at -20°C | [5] |

Table 2: Physicochemical Data for Fmoc-Asn(Trt)-OH (a close structural analog)

| Property | Value | Source(s) |

| Melting Point | 201-204 °C | |

| Optical Activity | [α]20/D −15.0±1°, c = 1% in methanol | |

| Solubility | Good solubility in most organic solvents such as DMF and NMP. | [6][7] |

Spectroscopic Data

Table 3: Spectroscopic Data for Fmoc-Asn(Trt)-OH

| Technique | Data | Source(s) |

| ¹H NMR (DMSO-d6) | Expected signals for Fmoc, Trityl, and asparagine protons. | [8][9] |

| ¹³C NMR (DMSO-d6) | Expected signals for Fmoc, Trityl, and asparagine carbons. | [10] |

| FT-IR | Characteristic peaks for N-H, C=O (amide and carbamate), and aromatic C-H bonds. | [11] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The combination of protecting groups and the activated ester offers several advantages:

-

Fmoc Group: Provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions (e.g., with piperidine) at each cycle of peptide synthesis.

-

Trt Group: Protects the side-chain amide of asparagine, preventing dehydration to a nitrile derivative during the activation and coupling steps, a common side reaction with unprotected asparagine. The Trt group is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids (e.g., trifluoroacetic acid) during the final cleavage from the resin.

-

Pfp Ester: The pentafluorophenyl ester is a highly reactive activating group that facilitates rapid and efficient peptide bond formation, often leading to higher coupling yields and purer crude peptides.

The general workflow for incorporating an this compound residue into a growing peptide chain on a solid support is depicted below.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a rink amide resin for a C-terminal amide.

1. Resin Swelling:

- Place the desired amount of rink amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.

- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes, then drain the solution.

- Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vial, dissolve 2-4 equivalents of this compound in DMF.

- Add the solution to the deprotected peptide-resin.

- Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

4. Washing:

- After the coupling reaction is complete (indicated by a negative Kaiser test), drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

5. Repeat Cycle:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the Trt group from asparagine.

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail in a fume hood. A commonly used cocktail is "Reagent B": 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. For peptides with an N-terminal Asn(Trt), the cleavage time may need to be extended to 4 hours to ensure complete deprotection.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

- Centrifuge the ether suspension to pellet the precipitated peptide.

- Decant the ether and wash the peptide pellet with cold ether two more times.

5. Drying and Analysis:

- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

- Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the peptide.

Application in Drug Discovery and Research

Peptides synthesized using this compound are instrumental in various areas of research and drug development. The ability to reliably synthesize asparagine-containing peptides is crucial for studying protein-protein interactions, enzyme-substrate relationships, and for developing peptide-based therapeutics.

The synthesized peptide can act as a ligand that binds to a cell surface receptor, initiating a signaling cascade. A simplified, hypothetical signaling pathway is illustrated below.

Conclusion

References

- 1. scienceopen.com [scienceopen.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Bachem AG [bioscience.co.uk]

- 4. This compound [myskinrecipes.com]

- 5. This compound | Amino Acids 1 | CAS 132388-64-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. peptide.com [peptide.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Advantage of Fmoc-Asn(Trt)-OPfp in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) is notoriously challenging, often plagued by side reactions that compromise the purity, yield, and biological integrity of the final peptide. The use of Nα-Fmoc-Nγ-trityl-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Trt)-OPfp) offers a robust solution to these longstanding issues. This technical guide provides a comprehensive overview of the advantages of this reagent, supported by available data, detailed experimental protocols, and mechanistic visualizations to empower researchers in optimizing their peptide synthesis strategies.

Core Advantages of this compound

The superior performance of this compound in SPPS stems from the synergistic benefits of the trityl (Trt) side-chain protecting group and the pentafluorophenyl (OPfp) ester activation of the C-terminus.

1.1. The Role of the Trityl (Trt) Protecting Group

The bulky trityl group attached to the side-chain amide of asparagine provides two primary advantages:

-

Prevention of Dehydration: During the activation of the carboxylic acid for coupling, the unprotected side-chain amide of asparagine is susceptible to dehydration, leading to the formation of a β-cyanoalanine residue. This results in a mass loss of 18 Da in the final peptide and can be difficult to separate during purification. The steric hindrance provided by the Trt group effectively prevents this intramolecular side reaction.[1]

-

Enhanced Solubility: Fmoc-Asn-OH has notoriously low solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). The trityl group significantly improves the solubility of the asparagine derivative, ensuring homogenous reaction conditions and preventing aggregation, which can lead to incomplete couplings and lower yields.[2]

1.2. The Power of the Pentafluorophenyl (OPfp) Ester

The OPfp ester is a highly efficient activating group for the carboxyl terminus of the amino acid, offering several key benefits:

-

High Reactivity and Rapid Coupling: The strong electron-withdrawing nature of the pentafluorophenyl ring makes the OPfp ester an excellent leaving group, facilitating rapid and efficient amide bond formation. This high reactivity minimizes the time required for coupling, which in turn reduces the likelihood of side reactions.

-

Reduced Side Reactions: By using a pre-activated amino acid derivative, the growing peptide chain is not exposed to in-situ activating reagents and their byproducts, which can lead to undesired modifications. A homogeneous peptide can be obtained by coupling with Fmoc-Asn-OPfp.[3]

-

Suppression of Racemization: The rapid coupling kinetics of OPfp esters help to minimize the risk of racemization, particularly for amino acids prone to epimerization during activation.

Mitigation of Asparagine-Related Side Reactions

The primary challenges associated with asparagine incorporation in SPPS are dehydration and aspartimide formation. This compound is specifically designed to overcome these hurdles.

2.1. Prevention of β-Cyanoalanine Formation

As previously mentioned, the Trt group on the asparagine side chain provides steric hindrance that effectively prevents the dehydration of the amide to a nitrile during the activation step. This is particularly crucial when using carbodiimide-based activating agents like DCC or DIC, which are known to promote this side reaction.[1] A homogeneous peptide containing both asparagine and tryptophan was successfully obtained by coupling with Fmoc-Asn-OPfp, avoiding the side reactions observed with other methods.[3]

2.2. Minimization of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid or asparagine residue with the backbone amide of the following amino acid. This side reaction is especially prevalent in sequences containing Asp-Gly or Asn-Gly motifs and leads to a mixture of α- and β-peptides, as well as potential racemization. While the Trt group on the asparagine side chain can help to reduce the incidence of aspartimide formation, the primary advantage of this compound in this context is the rapid and efficient coupling, which minimizes the exposure of the peptide chain to the basic conditions of the subsequent Fmoc deprotection step.

Quantitative Data and Performance Comparison

While comprehensive head-to-head quantitative data is often sequence-dependent and not always available in a standardized format, the following tables summarize the qualitative and semi-quantitative advantages of using protected asparagine derivatives, with a focus on the principles underlying the benefits of this compound.

Table 1: Qualitative Comparison of Asparagine Derivatives in SPPS

| Asparagine Derivative | Key Advantages | Key Disadvantages |

| This compound | - Excellent prevention of dehydration- Minimized aspartimide formation- High coupling efficiency and speed- Improved solubility | - Higher cost compared to unprotected Asn |

| Fmoc-Asn(Trt)-OH + Coupling Reagent (e.g., HBTU/DIPEA) | - Good prevention of dehydration- Improved solubility | - Risk of side reactions from coupling reagents- Potential for incomplete activation or coupling |

| Fmoc-Asn-OH (unprotected) + Coupling Reagent | - Lower cost | - High risk of dehydration to β-cyanoalanine- Poor solubility leading to aggregation and incomplete coupling- Increased risk of aspartimide formation |

| Fmoc-Asn(Mbh)-OH + Coupling Reagent | - Prevents dehydration | - Mbh group can lead to alkylation of tryptophan residues during cleavage[3] |

Table 2: Aspartimide Formation in a Model Peptide (Scorpion Toxin II fragment) under Prolonged Piperidine Treatment

| Aspartic Acid Derivative | Aspartimide-related Impurities (%) |

| Fmoc-Asp(OtBu)-Gly | ~8%[4] |

| Picoc-Asp(OtBu)-Gly (mild deprotection) | 0%[4] |

Note: This data for aspartic acid highlights the impact of the deprotection conditions on aspartimide formation. The rapid coupling of this compound minimizes the overall time the peptide is subjected to basic deprotection conditions, thus reducing the propensity for this side reaction.

Table 3: Purity of Crude Teduglutide Synthesized with Different Aspartic Acid Protection Strategies

| Aspartic Acid Protection | Crude Purity by HPLC (%) | β-Asp Byproduct (%) |

| Standard Fmoc-Asp(OtBu)-OH | 52% | 24%[5] |

| Standard Fmoc-Asp(OtBu)-OH (extended piperidine treatment) | 39% | 45%[5] |

| Fragment-based assembly | 59% | 17%[5] |

| Cyanosulfurylide (CSY) protected Asp | Not specified, but "no aspartimide was detected" | Not detected[6][7] |

Note: Teduglutide contains multiple aspartic acid and asparagine residues, making it susceptible to aspartimide formation. This data underscores the significant impact of the synthetic strategy on the purity of the crude peptide.

Experimental Protocols

The following are detailed methodologies for the use of this compound in SPPS and the subsequent cleavage and deprotection.

4.1. Coupling of this compound in Manual SPPS

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (2 minutes and then 8 minutes). Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

Coupling:

-

Dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the deprotected resin.

-

Optionally, add 1-hydroxybenzotriazole (HOBt) (1.5 to 2.0 equivalents) to the reaction mixture to enhance the coupling rate.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recouple with fresh reagents.

4.2. Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then dichloromethane (DCM), and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. For peptides with an N-terminal Asn(Trt) residue, the cleavage time may need to be extended to ensure complete deprotection of the Trt group.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships relevant to the use of this compound in SPPS.

Caption: Experimental workflow for SPPS using this compound.

Caption: Mechanism of side reaction prevention by this compound.

Conclusion

This compound stands out as a superior reagent for the incorporation of asparagine residues in solid-phase peptide synthesis. Its dual-action design, combining the steric protection of the trityl group with the high reactivity of the pentafluorophenyl ester, effectively mitigates the common side reactions of dehydration and aspartimide formation. Furthermore, the enhanced solubility imparted by the Trt group contributes to more efficient and reliable coupling reactions. For researchers, scientists, and drug development professionals aiming to synthesize high-purity peptides containing asparagine, the strategic use of this compound is a key enabler of success, leading to cleaner crude products, simplified purification, and ultimately, more reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

Fmoc-Asn(Trt)-OPfp: A Technical Guide to its Mechanism of Action in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, experimental protocols, and quantitative data related to the use of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Trt)-OPfp) in amide bond formation. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the introduction of asparagine residues, offering solutions to common challenges associated with this particular amino acid.

Core Mechanism of Amide Bond Formation via Pentafluorophenyl Active Ester

The efficacy of this compound in promoting amide bond formation lies in the "active ester" methodology. The pentafluorophenyl (Pfp) group is a powerful electron-withdrawing moiety, which renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This activation facilitates the efficient formation of a stable peptide bond with the free amino group of the growing peptide chain.[1]

The mechanism proceeds as follows:

-

Activation: The pentafluorophenyl ester of the Fmoc-protected asparagine derivative is pre-activated and ready for coupling.

-

Nucleophilic Attack: The deprotected N-terminal amine of the peptide chain, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the Pfp ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Peptide Bond Formation: The intermediate collapses, resulting in the formation of the new amide (peptide) bond and the release of pentafluorophenol as a stable leaving group.

The use of a pre-formed active ester like this compound offers significant advantages by avoiding the need for in-situ activating reagents, which can lead to unwanted side reactions with the growing peptide chain.[3]

References

The Trityl (Trt) Protecting Group for Asparagine: A Technical Guide

The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the propensity of its side-chain amide to undergo dehydration to a nitrile, especially during the activation step with carbodiimide-based reagents.[1] To circumvent this and other potential side reactions, the side chain of asparagine is often protected. The trityl (Trt) group is the most widely used protecting group for the asparagine side chain in Fmoc-based SPPS.[1] This technical guide provides an in-depth overview of the Trityl protecting group for asparagine, including its properties, applications, and detailed experimental protocols.

Core Concepts of Trityl Protection

The trityl group, a triphenylmethyl moiety, is a bulky, acid-labile protecting group.[2] Its significant steric hindrance makes it ideal for side-chain protection.[2] In the context of asparagine, the Trt group is attached to the side-chain amide nitrogen, yielding Fmoc-Asn(Trt)-OH, a commonly used building block in peptide synthesis.

Key Advantages:

-

Prevents Nitrile Formation: The primary advantage of the Trt group is its effectiveness in preventing the dehydration of the asparagine side chain to a nitrile during activation and coupling steps.[3][4]

-

Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[5][6]

-

Compatibility: The Trityl group is compatible with the standard Fmoc/tBu strategy in SPPS.[7]

Key Disadvantages:

-

Steric Hindrance: The bulkiness of the Trt group can sometimes lead to slower and less efficient coupling reactions.[1]

-

Slow Deprotection at N-terminus: The removal of the Trityl group can be sluggish, particularly when the Asn(Trt) residue is located at the N-terminus of the peptide.[1][6][8] This incomplete deprotection can result in low yields and impure products.[8] The proximity of the protonated N-terminal amino group is thought to electrostatically hinder the acid-catalyzed cleavage of the Trt group.[9]

Chemical Properties and Stability

The stability of the Trt group under various conditions is a critical factor in its application. It is stable to the mildly basic conditions required for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][5]

| Condition | Reagent(s) | Stability of Trt Group | Reference(s) |

| Fmoc Deprotection | 20% Piperidine in DMF | Stable | [3] |

| Bpoc Deprotection | 0.5% TFA in CH2Cl2 | High stability (<0.1% removal in 15 min) | [10] |

| Final Cleavage | 95% TFA | Labile (cleaved) | [1] |

| Mild Acid | 1% TFA in DCM | Partially stable | [5] |

Deprotection of the Trityl Group

The removal of the Trityl group from the asparagine side chain is typically achieved simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Standard Deprotection Cocktail:

A common cleavage cocktail consists of:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water (H₂O): 2.5%

TIS acts as a scavenger to trap the highly reactive trityl cations released during deprotection, preventing side reactions such as the alkylation of sensitive residues like tryptophan.[9]

Deprotection Time:

-

Internal Asn(Trt) residues: 1-3 hours is generally sufficient for complete deprotection.[1]

-

N-terminal Asn(Trt) residues: A longer reaction time of 2-4 hours may be necessary to ensure complete removal.[3][6][11] In some cases, incomplete deprotection may still occur.[8][9]

Side Reactions

The primary side reaction associated with the use of Fmoc-Asn(Trt)-OH is incomplete deprotection, especially at the N-terminus.[8][9] This leads to the final peptide product being a mixture of the desired peptide and the Trt-protected version, which can complicate purification.[9]

Another potential, though less common, side reaction is aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[12] While the Trt group on a neighboring asparagine residue does not prevent this, it is a known issue in Fmoc-based SPPS.[13]

Experimental Protocols

Workflow for Trityl Protection and Deprotection in SPPS

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. scite.ai [scite.ai]

- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. peptide.com [peptide.com]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pentafluorophenyl Esters in Fmoc-Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the activation of the carboxylic acid group of an incoming amino acid is a critical step that dictates the efficiency, purity, and stereochemical integrity of the final peptide. Among the various activation strategies, the use of pentafluorophenyl (PFP) esters of N-α-Fmoc protected amino acids has emerged as a robust and highly effective method. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester's carbonyl carbon highly electrophilic, leading to rapid and efficient coupling.[1][2] This high reactivity minimizes racemization, particularly for sensitive amino acids, and is advantageous for sterically hindered couplings.[1] Furthermore, Fmoc-amino acid-PFP esters are often stable, crystalline solids that can be prepared in advance, offering convenience and avoiding the use of in-situ coupling reagents that can lead to side reactions.[1][3] This technical guide provides an in-depth exploration of the function of PFP esters in Fmoc-amino acids, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical principles and practical applications.

Core Principles: The Chemistry of PFP Esters

Pentafluorophenyl esters are "active esters" where the pentafluorophenol acts as a good leaving group. The effectiveness of the PFP ester stems from the strong inductive effect of the five fluorine atoms on the phenyl ring. This electron-withdrawing effect makes the carbonyl carbon of the ester exceptionally electrophilic and thus highly susceptible to nucleophilic attack by the free amino group of the N-terminal of the growing peptide chain.[2] This results in the formation of a stable amide (peptide) bond. The high reactivity of PFP esters leads to faster coupling times and can help minimize undesirable side reactions.[2]

Mechanism of Action

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the N-terminal amino acid attacks the highly electrophilic carbonyl carbon of the Fmoc-amino acid-PFP ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate anion as a leaving group and forming the new peptide bond.

Advantages of PFP Esters in Fmoc-SPPS

The use of Fmoc-amino acid pentafluorophenyl esters offers several distinct advantages in solid-phase peptide synthesis:

-

High Reactivity and Fast Coupling Kinetics: The strong electron-withdrawing nature of the pentafluorophenyl group significantly activates the ester, leading to rapid acylation of the free amino group of the peptide chain.[1] Kinetic studies have shown that PFP esters react much faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[2] This high reactivity is particularly beneficial for coupling sterically hindered amino acids.[1]

-

Reduced Racemization: The rapid coupling kinetics of PFP esters help to minimize the risk of racemization. The faster the peptide bond is formed, the less time there is for the activated amino acid to undergo epimerization via the formation of a 5(4H)-oxazolone intermediate.[1] This is a critical advantage when incorporating amino acids that are particularly prone to racemization, such as histidine and cysteine.

-

Stability and Convenience: Fmoc-amino acid-PFP esters are often stable, crystalline solids that can be prepared, purified, and stored for later use.[1][3] This "pre-activation" strategy avoids the need for in-situ activating reagents during the critical coupling step on the solid support, which can sometimes lead to side reactions.

-

Suitability for Difficult Couplings: The high reactivity of PFP esters makes them particularly effective for difficult coupling reactions, such as those involving N-methylated amino acids or sterically demanding sequences where other methods may result in low yields.[3]

Quantitative Performance Data

The selection of a coupling reagent in SPPS is often a balance between efficiency, cost, and the potential for side reactions. The following tables summarize quantitative data comparing PFP esters with other common coupling reagents.

| Coupling Reagent/Method | Typical Coupling Time | Typical Efficiency | Key Considerations |

| PFP Ester | 15-60 minutes | >99% | Excellent for hindered couplings; stable as solids. |

| HBTU/DIPEA | 20-60 minutes | >99% | Widely used and effective, but can cause racemization with sensitive amino acids. |

| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and highly efficient, but more expensive. |

| DIC/HOBt | 1-3 hours | >98% | A cost-effective and widely used method. |

Table 1: General Comparison of Common Coupling Reagents in SPPS.

| Active Ester | Relative Coupling Speed |

| Pentafluorophenyl (PFP) Ester | 111 |

| Pentachlorophenyl (OPCP) Ester | 3.4 |

| p-Nitrophenyl (ONp) Ester | 1 |

Table 2: Relative coupling speed of different active esters.[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of an Fmoc-protected amino acid PFP ester using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

Fmoc-amino acid

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cold solution.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent in vacuo.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-PFP Esters

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-formed Fmoc-amino acid-PFP ester.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid-PFP ester (3-5 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

Procedure:

-

Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing the free N-terminal amine. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: The Fmoc-amino acid-PFP ester (3-5 equivalents) is dissolved in DMF and added to the deprotected resin. The reaction is agitated at room temperature for 15-60 minutes. For particularly difficult couplings, 1-hydroxybenzotriazole (HOBt) can be added as a catalyst.

-

Washing: After the coupling reaction is complete, the resin is washed with DMF and DCM to remove excess reagents and the pentafluorophenol byproduct.

-

Monitoring (Optional): The Kaiser test can be performed to check for the presence of free primary amines, confirming the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

-

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired peptide sequence.

Potential Side Reactions and Mitigation

While PFP esters offer significant advantages, it is important to be aware of potential side reactions:

-

Racemization: Although minimized, racemization can still occur, especially with prolonged activation times or in the presence of a strong base. Using pre-formed, purified PFP esters is the best practice to mitigate this risk.

-

Diketopiperazine (DKP) Formation: This intramolecular cyclization of a dipeptide can lead to chain termination. It is more common for sequences containing Proline or Glycine at the C-terminus of the dipeptide. To minimize DKP formation, the third amino acid should be coupled promptly after the deprotection of the second residue.

Conclusion

Fmoc-amino acid pentafluorophenyl esters are highly effective reagents in solid-phase peptide synthesis. Their high reactivity leads to rapid and efficient coupling, which in turn minimizes racemization and allows for the successful synthesis of difficult peptide sequences. The stability of these pre-activated esters offers convenience and can lead to cleaner coupling reactions compared to in-situ activation methods. For researchers, scientists, and drug development professionals aiming for high-purity peptides, particularly those containing sensitive or sterically hindered amino acids, the use of PFP esters represents a powerful and reliable tool in the arsenal of peptide synthesis methodologies.

References

Fmoc-Asn(Trt)-OPfp: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of N-α-Fmoc-N-γ-trityl-L-asparagine pentafluorophenyl ester (Fmoc-Asn(Trt)-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these properties is paramount for optimizing peptide coupling reactions, ensuring high purity and yield of the final peptide product.

Core Physicochemical Properties

This compound is a white to beige powder.[1] Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₃₁F₅N₂O₅ | [1][2][3] |

| Molecular Weight | 762.72 g/mol | [1][2][3] |

| Appearance | White to slight yellow to beige powder | [1] |

| Storage Temperature | 15-25°C | [1] |

Solubility Characteristics

The solubility of this compound is dictated by the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, as well as the polar asparagine side chain and the pentafluorophenyl (Pfp) ester. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[4][5] The related compound, Fmoc-Asn(Trt)-OH, is noted for its good solubility in most organic solvents. For this compound, if solubility issues arise in dimethyl sulfoxide (DMSO), other solvents such as water, ethanol, or dimethylformamide (DMF) may be effective.[6]

Qualitative Solubility Data

| Solvent | Type | Expected Solubility | Rationale / Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Standard and highly effective solvent for SPPS and dissolving Fmoc-amino acids.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Another common solvent in SPPS with excellent dissolving properties for Fmoc-derivatives.[4][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong solvent, often used to dissolve difficult-to-solubilize compounds.[4][7] |

| Dichloromethane (DCM) | Non-polar Aprotic | Moderately Soluble | Often used in peptide synthesis, though solubility of highly polar protected amino acids can be limited.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately to Limitedly Soluble | Used in some SPPS protocols, but generally has lower solvating power for Fmoc-amino acids compared to DMF or NMP.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Limitedly Soluble | More commonly used in purification (RP-HPLC); solubility of some Fmoc-amino acids can be low.[4] |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The large hydrophobic groups (Fmoc, Trt) significantly limit solubility in aqueous solutions.[8] |

Stability Profile

Pentafluorophenyl esters, such as this compound, are recognized for their high reactivity as activated esters in peptide bond formation.[9][10] This high reactivity is due to the electron-withdrawing nature of the pentafluorophenyl group, making it an excellent leaving group.[9] Despite their high reactivity towards nucleophiles like free amino groups, Pfp esters are generally stable, crystalline compounds that are less susceptible to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[9][11]

General Stability Characteristics

| Condition | Stability | Notes |

| Storage | Stable as a solid | Should be stored at 15-25°C as a powder.[1] |

| Aqueous Solutions | Prone to hydrolysis | As an active ester, it will hydrolyze in the presence of water, especially at non-neutral pH. Pfp esters are more stable against hydrolysis than NHS esters.[9][11] |

| Presence of Nucleophiles | Highly Reactive | Reacts rapidly with primary and secondary amines to form amide bonds. This is the basis of its function in peptide synthesis.[12] |

| Temperature | Stable at room temperature | For long-term storage in solution, -20°C to -80°C is recommended.[6] |

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol is adapted from the standard shake-flask method for determining equilibrium solubility and can be applied to this compound.[4]

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully take a known volume of the supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility using the concentration determined by HPLC and the dilution factor.

Visualizing Workflows and Relationships

Role of this compound in Peptide Coupling

The following diagram illustrates the workflow of incorporating an asparagine residue into a growing peptide chain on a solid support using this compound.

Caption: Workflow for this compound in Solid-Phase Peptide Synthesis.

Logical Relationship of Protective Groups and Activating Group

This diagram shows the logical relationship between the different chemical moieties of the this compound molecule and their respective functions in peptide synthesis.

Caption: Functional components of the this compound molecule.

References

- 1. This compound Novabiochem 132388-64-8 [sigmaaldrich.com]

- 2. This compound - Bachem AG [bioscience.co.uk]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Amino Acids 1 | CAS 132388-64-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. reddit.com [reddit.com]

- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Head-to-Head Comparison: Fmoc-Asn(Trt)-OPfp vs. Standard Fmoc-Asn(Trt)-OH in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of activated amino acid derivatives is paramount to achieving high purity and yield. This is particularly true for amino acids with reactive side chains, such as asparagine (Asn). The incorporation of asparagine residues presents a significant challenge due to the propensity of its side-chain amide to undergo dehydration to a nitrile or participate in aspartimide formation, leading to impurities that are difficult to remove. To mitigate these side reactions, the use of a side-chain protecting group is standard practice, with the trityl (Trt) group being a common and effective choice.

This technical guide provides a comprehensive comparison between two widely used forms of trityl-protected asparagine: the pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Asn(Trt)-OPfp , and the standard carboxylic acid, Fmoc-Asn(Trt)-OH , which requires in-situ activation. We will delve into the core differences in their chemical properties, coupling efficiency, and impact on final peptide purity, supported by quantitative data and detailed experimental protocols. Furthermore, we will explore the application of peptides synthesized with these reagents in studying cellular signaling pathways.

Core Chemical Differences and Advantages

Fmoc-Asn(Trt)-OH is the foundational building block for introducing asparagine in Fmoc-based SPPS.[1][2] Its key features include:

-

Side-Chain Protection: The bulky trityl (Trt) group on the side-chain amide sterically hinders and prevents undesirable side reactions such as dehydration and aspartimide formation, which are common when using unprotected or inadequately protected asparagine.[3][4]

-

Improved Solubility: The trityl group also enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH.[3]

-

In-situ Activation: The carboxylic acid must be activated immediately prior to the coupling step using a coupling reagent, such as HBTU, HATU, or DIC.[5] This provides flexibility in the choice of activation method but also introduces additional reagents and potential for side reactions if not optimized.

This compound is a pre-activated derivative of Fmoc-Asn(Trt)-OH. The pentafluorophenyl ester is a highly effective activating group due to the strong electron-withdrawing nature of the fluorine atoms.[6] Its main advantages are:

-

High Reactivity: Pfp esters are highly reactive and lead to rapid and efficient amide bond formation. This can be particularly beneficial for sterically hindered couplings or for reducing racemization.

-

Reduced Side Reactions: By using a pre-activated ester, the need for in-situ coupling reagents and a tertiary base (like DIPEA) can be minimized or eliminated, which in turn can reduce the risk of base-catalyzed side reactions.

-

Convenience and Reproducibility: As a stable, isolable active ester, this compound offers greater convenience and can lead to more reproducible coupling outcomes compared to in-situ activation methods, which can be sensitive to reaction conditions. A study on asparagine coupling in Fmoc SPPS found that the use of Fmoc-Asn-OPfp resulted in a homogeneous peptide, highlighting its efficacy in producing pure products.[7]

Quantitative Data Comparison

While direct head-to-head studies providing a full quantitative comparison under identical conditions are limited in publicly available literature, the following table summarizes the expected performance based on the known properties of Pfp esters and standard coupling reagents.

| Parameter | Fmoc-Asn(Trt)-OH with HBTU/DIPEA Activation | This compound |

| Coupling Time | 30 - 120 minutes | 15 - 60 minutes |

| Relative Coupling Efficiency | High | Very High |

| Crude Peptide Purity | Good to High | High to Very High |

| Final Peptide Yield | Good | Good to High |

| Risk of Side Reactions | Moderate (dependent on base and activation time) | Low |

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of an asparagine residue into a growing peptide chain on a solid support using both Fmoc-Asn(Trt)-OH and this compound. These protocols assume a standard Fmoc SPPS workflow.

Protocol 1: Coupling of Fmoc-Asn(Trt)-OH with HBTU/DIPEA Activation

This protocol describes the in-situ activation and coupling of Fmoc-Asn(Trt)-OH.

1. Resin Preparation:

- The peptide-resin with a free N-terminal amine is washed thoroughly with DMF (3 x 1 min).

2. Activation of Fmoc-Asn(Trt)-OH:

- In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

- Allow the mixture to pre-activate for 1-2 minutes.

3. Coupling Reaction:

- Add the activated Fmoc-Asn(Trt)-OH solution to the peptide-resin.

- Agitate the reaction mixture for 30-120 minutes at room temperature. The progress of the coupling can be monitored using a ninhydrin test.

4. Washing:

- After the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and by-products.

5. Proceed to the next Fmoc deprotection step.

Protocol 2: Coupling of this compound

This protocol outlines the more direct coupling using the pre-activated Pfp ester.

1. Resin Preparation:

- The peptide-resin with a free N-terminal amine is washed thoroughly with DMF (3 x 1 min).

2. Coupling Reaction:

- Dissolve this compound (3 equivalents relative to resin loading) in DMF.

- Add the solution directly to the peptide-resin.

- Agitate the reaction mixture for 15-60 minutes at room temperature. Monitoring with a ninhydrin test is recommended. In some cases, the addition of a non-nucleophilic base like collidine (2 equivalents) may be beneficial, but it is often not required.

3. Washing:

- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

4. Proceed to the next Fmoc deprotection step.

Visualization of Experimental Workflows and Signaling Pathways

The use of Graphviz allows for the clear visualization of complex processes. Below are diagrams representing the experimental workflows for using both asparagine derivatives and a relevant biological signaling pathway that can be studied using synthetic peptides containing asparagine.

Experimental Workflows

Caption: Comparative experimental workflows for Fmoc-Asn(Trt)-OH and this compound.

Logical Relationship in Peptide Synthesis Strategy

Caption: Decision logic for synthesizing asparagine-containing peptides.

Asparagine and the mTORC1 Signaling Pathway

Asparagine plays a crucial role in cellular metabolism and has been identified as a key signaling molecule in the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is a master regulator of cell growth, proliferation, and metabolism.[8][9][10] The synthesis of peptides containing asparagine, using either Fmoc-Asn(Trt)-OH or this compound, can provide valuable tools, such as enzyme substrates or inhibitors, to dissect this pathway. For example, a synthetic peptide could be designed as a substrate for a kinase upstream or downstream of mTORC1 to quantify its activity under varying asparagine concentrations.

Caption: Role of asparagine in the mTORC1 signaling pathway.

Conclusion

Both Fmoc-Asn(Trt)-OH and this compound are indispensable reagents for the successful synthesis of peptides containing asparagine. The choice between them often depends on the specific requirements of the synthesis.

-

Fmoc-Asn(Trt)-OH offers flexibility through the choice of various in-situ activation methods and is a cost-effective option for routine synthesis. However, it requires careful optimization of coupling conditions to minimize side reactions.

-

This compound , as a pre-activated amino acid derivative, provides a more streamlined, rapid, and often cleaner approach to incorporating asparagine. Its high reactivity and the reduced need for additional coupling reagents make it an excellent choice for difficult sequences, for minimizing racemization, and for ensuring high batch-to-batch reproducibility.

For researchers and drug development professionals aiming for the highest purity and efficiency, particularly in the synthesis of complex or sensitive peptides, the use of this compound is highly recommended. The initial investment in the pre-activated reagent can lead to significant savings in time and resources during peptide purification and analysis. The ability to synthesize high-quality peptides is critical for obtaining reliable data in biological assays, such as those used to investigate the intricate roles of asparagine in cellular signaling pathways like the mTORC1 cascade.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. bachem.com [bachem.com]

- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Activated Esters in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the synthesis of high-purity peptides is paramount for groundbreaking research and the development of novel therapeutics. The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) has emerged as the dominant methodology, prized for its mild reaction conditions and adaptability. At the heart of this powerful technique lies the activation of amino acid carboxyl groups, a critical step that dictates the efficiency of peptide bond formation and the stereochemical integrity of the final product. This technical guide provides a comprehensive exploration of activated esters in Fmoc-SPPS, offering a deep dive into the core principles, a comparative analysis of common activation strategies, detailed experimental protocols, and the underlying chemical mechanisms.

The Principle of Carboxyl Group Activation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is facilitated by converting the carboxyl group of the incoming Fmoc-protected amino acid into a more reactive species, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support.[1] This conversion is achieved through the use of activating agents that transform the carboxyl group into an "activated ester."[2][3] These activated esters are sufficiently reactive to form the amide bond efficiently under the mild conditions of Fmoc chemistry.

The primary goals of the activation step are to achieve rapid and complete coupling, minimize side reactions, and, crucially, suppress racemization of the chiral α-carbon of the amino acid.[4][5] Racemization, the loss of stereochemical integrity, can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significant implications for its biological activity.[4][6]

The Mechanism of Activated Ester Formation

The activation process typically involves the reaction of the Fmoc-amino acid with a coupling reagent. In the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, the carboxylic acid is deprotonated.[7][8] The coupling reagent then facilitates the formation of a highly reactive intermediate.

Onium Salts (e.g., HBTU, HATU, HCTU): These reagents, also known as aminium/uronium salts, react with the deprotonated carboxyl group to form a reactive O-acylisouronium species. This intermediate can then react with an additive, such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue HOAt, or ethyl (hydroxyimino)cyanoacetate (Oxyma), to form the corresponding active ester (e.g., OBt, OAt, or Oxyma ester).[3][7] These active esters are more stable than the initial O-acylisouronium intermediate, which helps to minimize side reactions, and are highly effective at acylating the N-terminal amine of the peptide chain.[5][7] The inclusion of additives like HOBt or HOAt is critical for suppressing racemization by minimizing the formation of oxazolone intermediates.[4][7]

Carbodiimides (e.g., DIC, DCC): N,N'-Diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are also widely used for carboxyl activation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate can then be intercepted by an additive like HOBt or Oxyma to generate the active ester.[9][10] The use of carbodiimides without additives can lead to significant racemization and the formation of an N-acylurea byproduct.[5]

Below is a generalized workflow for the activation and coupling steps in Fmoc-SPPS.

Comparative Analysis of Common Activating Agents

The choice of activating agent is a critical parameter in SPPS and can significantly impact the outcome of the synthesis, especially for challenging sequences containing sterically hindered amino acids or those prone to racemization. The following tables summarize the performance of several widely used coupling reagents.

Table 1: Performance Comparison of Common Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Moderate |

| DIC/OxymaPure | Carbodiimide/Additive | 30-120 minutes | >95 | Very Low |

Data synthesized from multiple sources.[11][12]

Table 2: Quantitative Parameters for HBTU/HOBt Coupling Protocol

| Parameter | Value | Notes |

| Fmoc-Amino Acid (eq.) | 2 - 5 | Higher excess for difficult couplings. |

| HBTU (eq.) | 1.9 - 4.9 | Typically slightly less than the amino acid. |

| HOBt (eq.) | 2 - 5 | Often used in equimolar amounts to the amino acid. |

| DIPEA (eq.) | 4 - 10 | Base is crucial for the activation process. |

| Pre-activation Time | 2 - 5 minutes | The reagents are mixed before addition to the resin. |

| Coupling Time | 30 - 120 minutes | Can be extended for sterically hindered amino acids. |

| Solvent | DMF or NMP | High-purity, peptide synthesis grade solvents are essential. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a single coupling cycle in manual Fmoc-SPPS.

Protocol 1: Standard HBTU/HOBt Coupling

This protocol is a robust and widely used method for routine peptide synthesis.[7]

1. Resin Preparation and Fmoc Deprotection: a. Start with a suitable resin pre-loaded with the first amino acid or the growing peptide chain. b. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. c. Drain the DMF. d. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-15 minutes. e. Drain the piperidine solution. f. Repeat the piperidine treatment for another 5-15 minutes to ensure complete Fmoc removal. g. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. h. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[7]

2. Pre-activation of the Fmoc-Amino Acid: a. In a separate vial, dissolve the Fmoc-amino acid (2-5 equivalents relative to the resin loading), HBTU (1.9-4 equivalents), and HOBt (2-5 equivalents) in DMF. b. Add DIPEA (4-8 equivalents) to the mixture. c. Allow the solution to pre-activate for 2-5 minutes. The solution may change color.[7]

3. Coupling Reaction: a. Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. b. Agitate the mixture for 30-120 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended.

4. Monitoring and Washing: a. After the initial coupling time, take a small resin sample and perform a Kaiser test. A negative test (yellow or no color change) indicates the coupling is complete. b. If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or consider a double coupling (repeating steps 2 and 3). c. Once the coupling is complete, drain the reaction solution. d. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

Protocol 2: DIC/OxymaPure Coupling

This method is a cost-effective and highly efficient alternative, particularly noted for its low racemization potential.[13]

1. Resin Preparation and Fmoc Deprotection: a. Follow steps 1a-1h from Protocol 1.

2. In-situ Activation and Coupling: a. To the deprotected resin, add a solution of the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the resin slurry. c. Agitate the mixture for 1-2 hours at room temperature.

3. Monitoring and Washing: a. Follow steps 4a-4d from Protocol 1.

The general experimental workflow for a single cycle of Fmoc-SPPS is depicted below.

Application of Synthesized Peptides in Signaling Pathway Research

Peptides synthesized via Fmoc-SPPS are invaluable tools for dissecting cellular signaling pathways. They can be designed to act as specific enzyme substrates, inhibitors, or receptor ligands, allowing researchers to probe the function of individual proteins within a complex network.[14][15] For example, a synthesized peptide can be used to study the activity of a specific kinase by serving as a substrate for phosphorylation.[14]

The following diagram illustrates a generic signaling pathway and highlights where a custom-synthesized peptide could be employed.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oxymapure.com [oxymapure.com]

- 14. Peptide biosensor - Wikipedia [en.wikipedia.org]

- 15. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Asparagine Integration in Peptide Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) into peptide sequences is a fundamental yet intricate aspect of synthetic peptide chemistry. While essential for mimicking native protein structures and functions, the unique carboxamide side chain of asparagine presents significant challenges during solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core principles, challenges, and strategic solutions for successfully incorporating asparagine residues into peptide chains, ensuring high yield and purity of the final product.

Core Challenges in Asparagine Incorporation

The primary difficulties in incorporating asparagine stem from the reactivity of its side-chain amide, leading to two major side reactions, particularly in the widely used Fmoc/tBu SPPS strategy.

Side-Chain Dehydration to Nitrile

During the carboxyl group activation step of the asparagine residue for coupling, the side-chain amide is susceptible to dehydration, forming a β-cyanoalanine residue.[1] This results in a mass loss of 18 Da in the final peptide, creating a significant impurity that can be difficult to separate. This side reaction is particularly prevalent when using carbodiimide-based activating agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[2]

Aspartimide Formation

Under the basic conditions of the piperidine treatment used for Fmoc group removal, the peptide backbone nitrogen can attack the side-chain amide of a neighboring asparagine residue.[3] This intramolecular cyclization forms a succinimide intermediate known as an aspartimide.[4] The formation of this intermediate is problematic as it can lead to several undesirable outcomes:

-